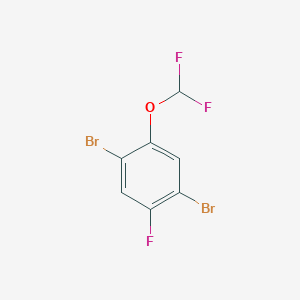

1,4-Dibromo-2-difluoromethoxy-5-fluorobenzene

Descripción

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic compounds, reflecting both the historical development of organic nomenclature and contemporary requirements for precise chemical communication. The name systematically identifies each substituent's position and chemical nature, beginning with the numerical locants that specify the exact positions of substitution around the benzene ring. The designation "1,4-dibromo" indicates the presence of bromine atoms at positions 1 and 4, establishing a para-relationship between these substituents that significantly influences the compound's symmetry properties and electronic structure.

The "2-difluoromethoxy" portion of the name describes the complex fluorinated ether substituent located at position 2 of the benzene ring. This nomenclature element reflects the systematic approach to naming fluorinated functional groups, where the difluoromethoxy designation specifically indicates a methoxy group in which two of the three hydrogen atoms have been replaced by fluorine atoms. This substitution pattern creates a highly electronegative functional group that exerts significant electronic effects on the aromatic system through both inductive and resonance mechanisms.

The classification of this compound places it within several overlapping categories of organic compounds, each emphasizing different aspects of its chemical nature and properties. As a halogenated aromatic compound, it belongs to the broad class of aromatic halides that have played crucial roles in organic synthesis since the early development of aromatic chemistry. The compound's classification as a multi-halogenated species distinguishes it from simpler monohalogenated aromatics and places it among the more synthetically challenging and functionally diverse members of this chemical family.

| Property | Value |

|---|---|

| Molecular Formula | C7H3Br2F3O |

| Molecular Weight | 319.90 grams per mole |

| Chemical Classification | Multi-halogenated aromatic compound |

| Functional Groups | Dibromo, fluoromethoxy, fluorine |

| Registry Number | 1803833-38-6 |

The compound's classification within fluorinated organic chemistry represents another significant aspect of its chemical identity, as the presence of multiple fluorine-containing substituents places it among the growing class of fluorinated aromatic compounds that have gained prominence in pharmaceutical and materials science applications. The combination of traditional halogenation with advanced fluorinated functional groups represents a convergence of classical and contemporary synthetic organic chemistry approaches.

Historical Context in Halogenated Aromatics

The development of halogenated aromatic chemistry traces its origins to the fundamental discoveries in aromatic substitution reactions during the nineteenth century, establishing the foundation for understanding how halogen atoms interact with benzene systems. Michael Faraday's isolation and identification of benzene in 1825 provided the aromatic scaffold upon which subsequent halogenation chemistry would be built, while August Kekulé's proposal of the benzene ring structure in 1865 offered the theoretical framework necessary for understanding substitution patterns and their effects on molecular properties. These pioneering discoveries established the conceptual foundation that would eventually enable the synthesis of complex multi-halogenated aromatics like this compound.

The evolution of aromatic halogenation methodology progressed through several distinct phases, each contributing essential techniques and understanding that facilitated the development of increasingly sophisticated halogenated compounds. The early industrial-scale production of chlorobenzene in the early twentieth century demonstrated the practical feasibility of aromatic halogenation, utilizing the reaction of benzene with chlorine in the presence of metal trichloride catalysts such as iron, antimony, or aluminum. These catalytic systems established the fundamental principles of electrophilic aromatic substitution that remain central to halogenated aromatic synthesis, providing the mechanistic understanding necessary for controlling regioselectivity and reaction efficiency.

The advancement of halogenated aromatic chemistry accelerated significantly during the mid-twentieth century as synthetic methodologies became more sophisticated and the demand for specialized halogenated compounds increased across multiple industrial and research applications. The development of improved catalytic systems and reaction conditions enabled chemists to achieve greater control over substitution patterns, leading to the reliable synthesis of compounds with specific halogen arrangements. This period witnessed the emergence of systematic approaches to multi-step halogenation sequences, where sequential introduction of different halogen types could be accomplished with high selectivity and yield.

The contemporary era of halogenated aromatic chemistry has been characterized by the integration of traditional halogenation methods with advanced fluorinated functional group chemistry, reflecting the growing importance of fluorinated compounds in pharmaceutical and materials science applications. The development of specialized reagents and reaction conditions for introducing fluorinated substituents has expanded the synthetic toolkit available for creating compounds like this compound, where multiple types of halogenation must be combined within a single synthetic sequence. This evolution represents the culmination of more than a century of methodological development in aromatic chemistry.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of contemporary organic chemistry, reflecting both its value as a synthetic intermediate and its utility as a model compound for understanding complex aromatic substitution patterns. The compound's multi-halogenated structure provides researchers with a versatile platform for investigating the electronic and steric effects of combined halogen substituents on aromatic reactivity, offering insights that contribute to the broader understanding of structure-reactivity relationships in aromatic chemistry. These investigations have practical implications for the design of new synthetic methodologies and the optimization of existing reactions involving heavily substituted aromatic systems.

The compound serves as an important case study in the field of halogen bond formation and activation, where the multiple halogen substituents create opportunities for investigating how different halogen types interact with various Lewis bases and nucleophiles. Research into halogen bond-induced electrophilic aromatic halogenations has revealed that halogen bonds play crucial roles in activating halogenated aromatics toward further substitution reactions, with implications for developing new catalytic systems and improving reaction selectivity. The specific substitution pattern in this compound provides multiple sites for potential halogen bond formation, making it a valuable substrate for mechanistic studies.

The compound's significance in fluorinated aromatic chemistry research stems from its incorporation of both simple fluorine substituents and complex fluorinated functional groups within a single molecular framework. This combination allows researchers to investigate how different types of fluorinated substituents influence aromatic reactivity and to develop general principles for predicting the behavior of fluorinated aromatics in various chemical environments. The difluoromethoxy group, in particular, represents a functional group of growing importance in pharmaceutical chemistry, where its unique electronic properties and metabolic stability make it attractive for drug design applications.

| Research Application | Significance |

|---|---|

| Halogen Bond Studies | Model compound for multi-halogen interactions |

| Fluorinated Aromatic Chemistry | Combined fluorine and complex fluorinated groups |

| Synthetic Methodology Development | Template for multi-step halogenation sequences |

| Electronic Effects Investigation | Platform for studying cumulative substituent effects |

| Catalysis Research | Substrate for developing new catalytic systems |

The compound's role in advancing synthetic methodology development reflects its utility as both a target molecule and a synthetic intermediate in complex multi-step syntheses. The successful preparation of this compound requires the integration of multiple synthetic transformations, each presenting unique challenges related to selectivity, functional group compatibility, and reaction optimization. Research aimed at improving these synthetic approaches contributes to the broader development of general methods for constructing heavily functionalized aromatic compounds, with applications extending far beyond this specific target molecule.

Regulatory Classification Status

The regulatory classification of this compound falls under the broader framework established for halogenated aromatic compounds, reflecting both the general regulatory approach to chemical substances and the specific considerations that apply to multi-halogenated organic compounds. The Classification, Labelling and Packaging Regulation system emphasizes the principle of self-classification by manufacturers, importers, and downstream users, requiring comprehensive evaluation of the compound's hazardous properties and appropriate communication of these properties throughout the supply chain. This regulatory framework necessitates detailed assessment of the compound's physical, health, and environmental hazards based on available data and established classification criteria.

The compound's classification status reflects the regulatory authorities' recognition of the potential environmental and health considerations associated with halogenated aromatic compounds as a class. The persistent nature of many halogenated aromatics in environmental systems and their potential for bioaccumulation have led to increased regulatory scrutiny and the development of specific guidelines for their evaluation and classification. The multiple halogen substituents present in this compound place it within the category of compounds requiring careful evaluation for persistence, bioaccumulation potential, and toxicity characteristics.

The European Chemical Agency's registration system requires comprehensive documentation of the compound's properties, uses, and potential risks, reflecting the regulatory emphasis on ensuring adequate information is available for informed decision-making regarding chemical safety. The registration process involves submission of detailed technical dossiers containing information about the compound's identity, physicochemical properties, toxicological profile, and environmental fate characteristics. This information serves as the foundation for regulatory decision-making and provides the basis for developing appropriate risk management measures.

The compound's classification within the Global Harmonized System of Classification and Labelling of Chemicals provides a standardized framework for communicating potential hazards across international boundaries, facilitating safe handling and use of the compound in research and industrial applications. The system's emphasis on harmonized hazard communication ensures that essential safety information is consistently available regardless of geographical location, supporting the safe development and application of halogenated aromatic chemistry across global research communities.

Propiedades

IUPAC Name |

1,4-dibromo-2-(difluoromethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-3-2-6(13-7(11)12)4(9)1-5(3)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQAJZDOUSIUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1,4-Dibromo-2-difluoromethoxy-5-fluorobenzene generally follows a two-step approach:

- Step 1: Preparation of the precursor 2-difluoromethoxy-5-fluorobenzene or related intermediate.

- Step 2: Selective bromination at the 1 and 4 positions of the benzene ring.

This approach ensures the difluoromethoxy and fluorine substituents are installed prior to bromination to maintain positional selectivity and avoid over-substitution.

Preparation of Starting Material: 2-Difluoromethoxy-5-fluorobenzene

The difluoromethoxy group (-OCF2H) is typically introduced via nucleophilic substitution or etherification reactions involving phenolic precursors.

- A common method involves reacting 2-fluoro-5-hydroxybenzene derivatives with difluoromethylating agents under basic conditions.

- Potassium tert-butoxide in tetrahydrofuran (THF) or hexane solvents is often used to deprotonate the phenol, facilitating nucleophilic attack on difluoromethyl halides or equivalents.

- Reaction temperatures range from room temperature to 70°C, with overnight stirring to ensure complete conversion.

Bromination to Form 1,4-Dibromo Derivative

Selective bromination is performed on the difluoromethoxy-fluorobenzene intermediate to install bromine atoms at the 1 and 4 positions.

- Bromination agents include elemental bromine or bromine sources under controlled stoichiometric and temperature conditions.

- The reaction is typically carried out at mild temperatures to prevent polybromination or substitution at undesired positions.

- Solvents such as dichloromethane or acetic acid may be used to dissolve reactants and control reaction kinetics.

- Reaction monitoring is essential to avoid overreaction and to maximize yield of the desired dibromo product.

Representative Experimental Procedure

Research Findings and Purity Analysis

- The synthesized this compound typically exhibits high purity, often exceeding 98% after recrystallization and chromatographic purification.

- Gas chromatography and NMR spectroscopy (1H, 13C, 19F) are standard analytical techniques to confirm structure and purity.

- The presence of bromine and fluorine substituents influences the compound’s reactivity, making it a valuable intermediate for further functionalization in pharmaceutical and agrochemical synthesis.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Notes | Yield Range |

|---|---|---|---|---|

| Difluoromethoxy group introduction | Potassium tert-butoxide, difluoromethyl halide | THF/MeOH, RT to 70°C, overnight | Requires careful control of base and temperature | ~80–85% |

| Selective bromination | Bromine or brominating agent | Mild temperature (0–50°C), solvent: acetic acid or DCM | Controlled addition to avoid overbromination | 70–85% |

| Purification | Recrystallization, chromatography | Standard organic solvents | Achieves >98% purity | - |

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dibromo-2-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atoms or to alter the oxidation state of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium aluminum hydride can be used in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation might produce a carboxylic acid or ketone derivative.

Aplicaciones Científicas De Investigación

1,4-Dibromo-2-difluoromethoxy-5-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure, which can interact with biological macromolecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mecanismo De Acción

The mechanism by which 1,4-dibromo-2-difluoromethoxy-5-fluorobenzene exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 1,4-Dibromo-2-difluoromethoxy-5-fluorobenzene with structurally related halogenated benzenes:

Key Observations :

- The difluoromethoxy group in the target compound introduces steric bulk and enhanced electron-withdrawing effects compared to fluorine or methoxy groups in analogs. This may influence its reactivity in Suzuki-Miyaura or Ullmann coupling reactions, which are common for brominated aromatics .

- Positional isomerism : The placement of fluorine at position 5 (vs. 2 or 3 in analogs) could alter electronic distribution, affecting binding affinity in drug candidates or charge transport in electronic materials.

Actividad Biológica

1,4-Dibromo-2-difluoromethoxy-5-fluorobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. The presence of multiple halogen atoms in its structure suggests possible interactions with biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFO. Its structure comprises a benzene ring substituted with two bromine atoms, three fluorine atoms, and a methoxy group. The unique combination of these substituents may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of fluorinated compounds, including derivatives similar to this compound. Research indicates that halogenated compounds can effectively inhibit glycolysis in cancer cells, particularly in aggressive forms like glioblastoma multiforme (GBM). These compounds may exert their effects by modulating hexokinase activity, a key enzyme in the glycolytic pathway.

Key Findings:

- Cytotoxicity: Fluorinated derivatives exhibit significant cytotoxic effects on cancer cell lines, with lower IC values compared to non-fluorinated analogs .

- Mechanism of Action: The binding affinity of these compounds to hexokinase suggests they could serve as effective inhibitors, potentially leading to reduced tumor growth .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of halogenated benzene derivatives. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Research Insights:

- Oxidative Stress Reduction: Studies indicate that certain fluorinated compounds can mitigate oxidative damage in neuronal cells, which is crucial for conditions like Alzheimer's disease .

- Apoptosis Inhibition: These compounds may inhibit apoptotic pathways, thereby promoting cell survival under stress conditions .

Study 1: In Vitro Analysis of Cytotoxicity

A study conducted on various halogenated benzene derivatives demonstrated that this compound exhibited potent cytotoxic effects against human cancer cell lines. The study utilized MTT assays to measure cell viability and found that the compound significantly reduced cell proliferation at low concentrations.

| Compound Name | IC (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa (cervical cancer) |

| Control | >100 | HeLa |

Study 2: Neuroprotective Activity

In another investigation focusing on neuroprotection, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. Results showed a marked increase in cell viability and a decrease in markers of apoptosis.

| Treatment Group | Viability (%) | Apoptosis Markers |

|---|---|---|

| Control | 30 | High |

| Treatment (10 µM) | 70 | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-dibromo-2-difluoromethoxy-5-fluorobenzene, and how do reaction conditions influence yield?

- Methodology : Begin with halogenation of fluorobenzene derivatives using brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures (0–25°C). Introduce the difluoromethoxy group via nucleophilic substitution with potassium difluoromethoxide (KOCF₂H) in anhydrous DMF at 60–80°C. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate). Yields typically range from 45–70%, depending on steric and electronic effects of substituents .

- Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., phase-transfer catalysts for improved difluoromethoxy incorporation).

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR to confirm difluoromethoxy (–OCF₂H) and fluorine substituents. ¹H/¹³C NMR for aromatic proton splitting patterns and bromine isotope effects.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₇H₃Br₂F₃O, MW 329.91).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid inhalation/contact; in case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent bromine displacement or hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence regioselectivity in further functionalization?

- Mechanistic Insight : Bromine acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. The difluoromethoxy group (–OCF₂H) exerts both inductive (–I) and mesomeric (+M) effects, creating competing regioselectivity. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict dominant reaction pathways .

- Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids to map reactive sites. Compare experimental outcomes with DFT-predicted transition states .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Data Reconciliation :

Validate catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and ligand effects (e.g., SPhos vs. XPhos).

Control for trace moisture (use molecular sieves) or oxygen (degas solvents).

Compare kinetic data across studies using Arrhenius plots to identify outliers .

Q. How can researchers leverage this compound in medicinal chemistry for fluorine-specific bioactivity?

- Pharmacological Applications :

- Targeted Drug Design : The difluoromethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Test in vitro against CNS targets (e.g., serotonin receptors) via radioligand binding assays.

- Fluorine Scan : Synthesize analogs with mono-/trifluoromethoxy groups to correlate fluorine count with IC₅₀ values .

Q. What computational tools predict the environmental fate and toxicity of this compound?

- Tools :

- EPA EPI Suite : Estimate biodegradation half-life (t₁/₂) and bioaccumulation potential.

- OECD QSAR Toolbox : Predict acute aquatic toxicity (LC₅₀ for Daphnia magna).

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Halogenation, SNAr reactions | Transition-metal catalysis, flow chemistry |

| Characterization | NMR, MS, HPLC | Synchrotron XRD, in situ IR monitoring |

| Data Analysis | Yield optimization | Multivariate statistical modeling |

| Safety | PPE, emergency protocols | Nanomaterial exposure risk assessment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.